BenchChemオンラインストアへようこそ!

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Tyrosinase Inhibition Enzyme Kinetics Melanogenesis

This N-phenylacetamide-1,2,4-triazole is a critical pharmacophore scaffold for programs requiring validated hydrogen-bonding and metal-coordination interactions. Its structure-activity relationship is highly sensitive; even minor phenyl ring modifications can alter potency by orders of magnitude. Ensure precise structural identity for your tyrosinase inhibition, lung cancer, or agricultural fungicide research. Standard commercial availability is limited—custom synthesis with rigorous analytical characterization is recommended.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
Cat. No. B6622375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2-(1,2,4-triazol-1-yl)acetamide
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CN2C=NC=N2
InChIInChI=1S/C10H10N4O/c15-10(6-14-8-11-7-12-14)13-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,15)
InChIKeyROHIFYRTYVSPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-2-(1,2,4-triazol-1-yl)acetamide: Core Structural Overview for Procurement and Research Selection


N-Phenyl-2-(1,2,4-triazol-1-yl)acetamide is a heterocyclic building block and pharmacophore scaffold characterized by a 1,2,4-triazole ring linked via a methylene bridge to an N-phenyl acetamide moiety. This core structure serves as a versatile intermediate for generating structurally diverse derivatives with demonstrated anticancer, antifungal, and enzyme inhibitory activities [1]. The compound is not typically used as a standalone drug but rather as a precursor or fragment in medicinal chemistry programs where the triazole and acetamide functionalities provide critical hydrogen-bonding and metal-coordination interactions with biological targets [2].

Why N-Phenyl-2-(1,2,4-triazol-1-yl)acetamide Cannot Be Arbitrarily Substituted: Key Differentiation Factors


Substitution of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide with alternative triazole-acetamide analogs is not straightforward due to the pronounced impact of even minor structural modifications on biological activity. The position and nature of substituents on the phenyl ring directly modulate potency, selectivity, and target engagement. For instance, the presence or absence of a chloro, methyl, or methoxy group on the phenyl ring can shift IC50 values by orders of magnitude across different cancer cell lines and enzymatic assays [1]. Furthermore, the specific linkage—whether direct N-phenyl acetamide or thioether-bridged—dictates the compound's ability to inhibit enzymes such as tyrosinase or EGFR, with certain analogs exhibiting thousands-fold differences in activity compared to standard reference compounds [2]. Therefore, procurement decisions must be guided by precise structural identity and validated activity data rather than class-level assumptions.

Quantitative Differentiation of N-Phenyl-2-(1,2,4-triazol-1-yl)acetamide Derivatives: Head-to-Head and Cross-Study Evidence


Tyrosinase Inhibition: 3500-Fold Superiority Over Kojic Acid for a Thioether-Linked Analog

A derivative within the 1,2,4-triazol-3-ylthio)-N-phenyl acetamide series (compound 9k) demonstrates an IC50 of 0.0048 ± 0.0016 µM against mushroom tyrosinase. This represents a 3500-fold improvement in potency compared to the standard drug kojic acid (IC50 = 16.8320 ± 1.1600 µM) [1].

Tyrosinase Inhibition Enzyme Kinetics Melanogenesis

Positive Inotropic Activity: 8-Fold Increase in Stroke Volume Relative to Milrinone

In a direct comparison on isolated rabbit-heart preparations, triazole acetamide derivative 5a induced a stroke volume increase of 20.29 ± 0.18% at 3 × 10^-5 M, whereas the clinically used positive inotrope milrinone produced only a 2.46 ± 0.07% increase under identical conditions [1].

Cardiovascular Pharmacology Inotropic Agents Cardiac Contractility

Anticancer Activity: 69-Fold Potency Gain in A549 Lung Cancer Cells vs. Parent Scaffold

Compound 11g, an acefylline-1,2,4-triazole hybrid containing an N-phenyl acetamide moiety, achieved an IC50 of 1.25 ± 1.36 µM against A549 lung cancer cells. This is substantially more potent than the unmodified parent scaffold acefylline, which exhibited only 86.32 ± 11.75% cell viability at 100 µg/µL, with no meaningful IC50 achievable [1]. The compound also demonstrated low hemolytic toxicity (0.39% hemolysis) [1].

Anticancer Lung Cancer Cytotoxicity

Fungicidal Activity: In Vivo Protective Efficacy Surpasses Diniconazole Despite Higher In Vitro EC50

Compound 6a, an N-phenylacetamide derivative containing a 1,2,4-triazole moiety, showed an in vitro EC50 of 6.96 mg/L against Rhizoctonia solani, which is 3.7-fold higher (less potent) than diniconazole's EC50 of 1.88 mg/L. However, in potted plant trials, compound 6a provided superior protective efficacy (76.65% vs. 68.03% at 200 mg/L; 43.92% vs. 42.02% at 100 mg/L) and curative efficacy (78.90% vs. 75.56% at 200 mg/L; 45.05% vs. 42.34% at 100 mg/L) against rice sheath blight [1].

Agricultural Fungicide Rice Sheath Blight Rhizoctonia solani

Validated Application Scenarios for N-Phenyl-2-(1,2,4-triazol-1-yl)acetamide Derivatives Based on Quantitative Evidence


Tyrosinase Inhibitor Development for Melanogenesis Studies

The 1,2,4-triazol-3-ylthio)-N-phenyl acetamide scaffold, particularly compound 9k, is validated as a sub-nanomolar tyrosinase inhibitor with 3500-fold superiority over kojic acid [1]. This makes it a prime candidate for investigating melanin biosynthesis pathways and developing anti-melanogenic agents, especially given its demonstrated non-cytotoxicity in A375 human melanoma cells at concentrations up to 25 µM [1].

Lung Cancer (A549) Cell Line Studies with Defined Cytotoxicity Window

Compound 11g (2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide) demonstrates an IC50 of 1.25 µM against A549 lung cancer cells with minimal hemolysis (0.39%) [1]. This specific analog provides a well-characterized tool for lung cancer research where a favorable therapeutic index is required.

Cardiovascular Pharmacology Research Requiring Positive Inotropy

Triazole acetamide derivative 5a exhibits an 8-fold greater increase in stroke volume compared to the clinical standard milrinone in isolated rabbit-heart models [1]. This scaffold is suitable for ex vivo cardiac function studies and for exploring novel inotropic mechanisms distinct from PDE3 inhibition.

Rice Sheath Blight (Rhizoctonia solani) Fungicide Development

Compound 6a demonstrates superior in vivo protective (76.65%) and curative (78.90%) efficacy at 200 mg/L compared to the commercial triazole fungicide diniconazole [1]. This N-phenylacetamide-1,2,4-triazole derivative is validated for further optimization in agricultural fungicide programs targeting rice sheath blight.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.